molecular formula C26H42N2O6 B560925 N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 102838-86-8

N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B560925
CAS No.: 102838-86-8
M. Wt: 478.63
InChI Key: QVNPOUOYEVJFSS-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid” is a complex organic compound that combines features of both amines and carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of N-cyclohexylcyclohexanamine: This can be achieved through the reductive amination of cyclohexanone with cyclohexylamine.

    Synthesis of (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: This involves the protection of the amino group, followed by the coupling of the protected amino acid with the dihydroxyphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Possible applications in drug design and development.

    Industry: Could be used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The dihydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the amino and carboxylic acid groups could form ionic bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features.

    Tyrosine: An amino acid with a similar dihydroxyphenyl group.

    N-cyclohexyl-2-aminoethanol: Another compound with both cyclohexyl and amino groups.

Uniqueness

This compound’s uniqueness lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interactions

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6.C12H23N/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNPOUOYEVJFSS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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